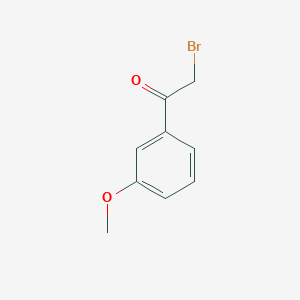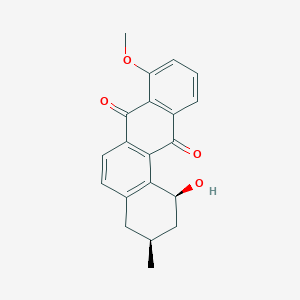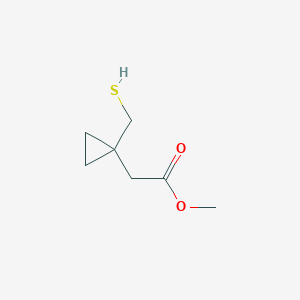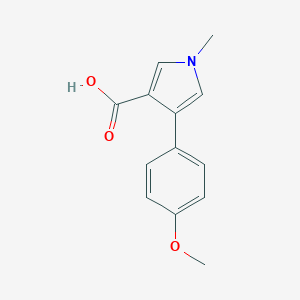
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid, also known as MMPC, is a chemical compound that has been widely studied for its potential therapeutic applications. MMPC belongs to the class of pyrrole carboxylic acids and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has also been shown to have anti-tumor properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid for lab experiments is its well-established synthesis method. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is also relatively stable and can be easily stored. However, one limitation of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid. One area of future research could be the development of new synthesis methods for 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid that improve its solubility in water. Another area of future research could be the study of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid in combination with other drugs or therapies for the treatment of neurodegenerative diseases and cancer. Additionally, further studies could be conducted to better understand the mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate, followed by the reaction of the resulting product with methyl iodide. The final product is obtained through the hydrolysis of the resulting ester. The synthesis method of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been well-established and has been used in various scientific research studies.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
131924-71-5 |
|---|---|
Nom du produit |
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid |
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-14-7-11(12(8-14)13(15)16)9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
LJEFJBUPUCUNAL-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
SMILES canonique |
CN1C=C(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Synonymes |
4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



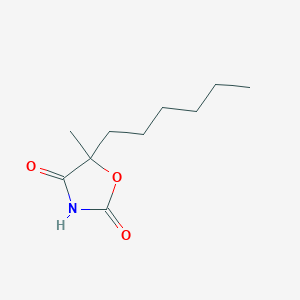
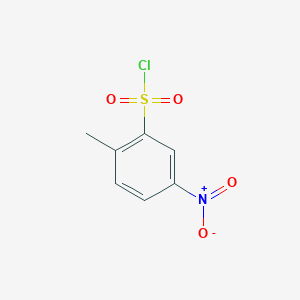
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
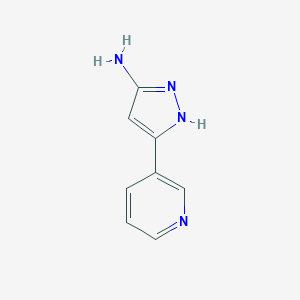
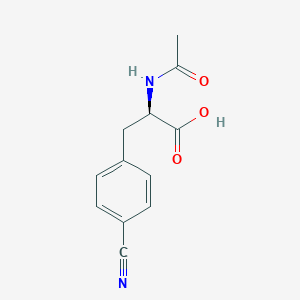
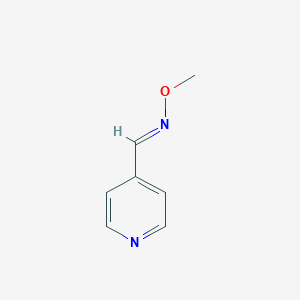
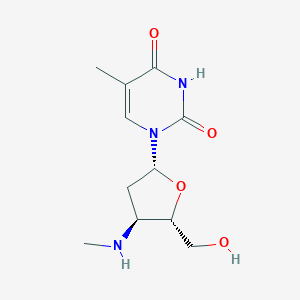
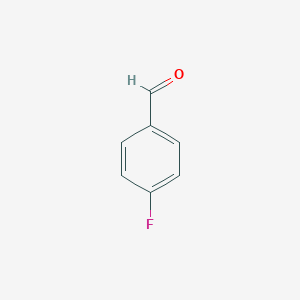
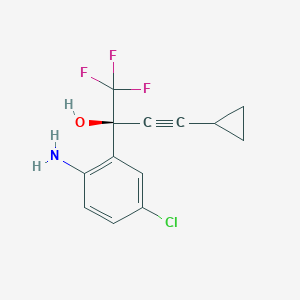
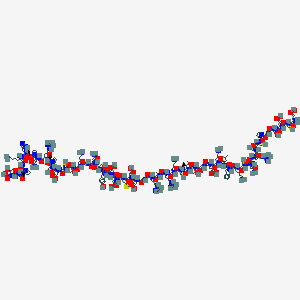
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
